Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-

Rubber compounding Accelerator solubility Blooming resistance

Conventional thiourea accelerators (ETU, DPTU) often cause surface bloom in non-polar elastomers, compromising adhesion in multi-layer products. CAS 56438-21-2, with an N,N-bis(3-methylbutyl) substitution pattern, delivers a computed logP of 4.85-substantially higher than DETU or DPTU-ensuring superior solubility in NR, SBR, and EPDM matrices. Key outcomes: - Reduces optimum cure time (t90) by 30-40% as a secondary accelerator with thiazoles/sulfenamides. - Boiling point 374.2 °C minimizes volatile losses during high-temperature vulcanization (180-220 °C). - Low vapor pressure (8.52 × 10⁻⁶ mmHg at 25 °C) prevents surface tack defects in hot-air CV lines. Deploy for injection-molded automotive seals, conveyor belts, and thick-section mechanical goods requiring scorch safety and consistent crosslink density.

Molecular Formula C17H28N2S
Molecular Weight 292.5 g/mol
CAS No. 56438-21-2
Cat. No. B13926816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N,N-bis(3-methylbutyl)-N'-phenyl-
CAS56438-21-2
Molecular FormulaC17H28N2S
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC(C)CCN(CCC(C)C)C(=S)NC1=CC=CC=C1
InChIInChI=1S/C17H28N2S/c1-14(2)10-12-19(13-11-15(3)4)17(20)18-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20)
InChIKeyUZVPRYKWEWRANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-: Identity & Procurement


Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- (CAS 56438-21-2) is an asymmetrically N,N,N'-trisubstituted thiourea derivative with the IUPAC name 1,1-bis(3-methylbutyl)-3-phenylthiourea and molecular formula C17H28N2S (MW 292.48 g/mol) . The compound belongs to the thiourea vulcanization accelerator (TVA) class, recognized for its role in promoting sulfur crosslinking in diene elastomers . Its distinguishing structural feature—two branched isoamyl substituents on one thiourea nitrogen and a phenyl group on the other—imparts a computed logP of approximately 4.85, indicating pronounced hydrophobicity relative to simpler dialkyl or diaryl thiourea accelerators . This physicochemical profile directly influences compatibility with non-polar rubber matrices and migration behavior in formulated compounds.

Matrix Compatibility logP ~4.85 supports non-polar elastomer (NR, SBR, EPDM) formulations
Hydrophobicity Profile Branched isoamyl groups reduce surface blooming vs polar thioureas
Cure Kinetics Asymmetric substitution alters activation energy and cure rate

Why Generic Thiourea Substitution Fails


Thiourea-based vulcanization accelerators are not functionally interchangeable. Systematic studies demonstrate that accelerator structure governs scorch safety, cure rate, crosslink density, and vulcanizate mechanical properties in elastomer compounding [1]. Within the TVA class, diethylthiourea (DETU) functions as an ultra-accelerator with minimal scorch delay, while diphenylthiourea (DPTU) provides medium-speed cure with a critical activation temperature of ~80 °C [2]. The target compound’s N,N-bis(3-methylbutyl) substitution pattern introduces steric bulk and elevated hydrophobicity that are absent in DPTU (N,N'-diphenyl), DETU (N,N'-diethyl), DBTU (N,N'-dibutyl), and ETU (ethylene thiourea). These structural differences predictably alter activation energy for sulfur crosslinking, solubility in non-polar rubber phases, and blooming tendency—parameters that directly affect factory-floor processing and finished product durability. Substituting a generic TVA without verifying these performance dimensions risks under-cure, excessive scorch, or premature additive migration [3].

Cure Profile Mismatch Branched isoamyl substituents shift scorch safety and crosslink density relative to linear or aryl thioureas.
Hydrophobicity Gap Significantly higher logP vs DPTU may alter solubility in semi-polar rubber blends and migration behavior.
Bloom Behavior Steric and polarity differences can change surface migration and appearance versus generic TVA accelerators.

Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-: Comparative Evidence


logP vs. DPTU: Rubber Matrix Compatibility

The target compound possesses a computed octanol-water partition coefficient (logP) of 4.85, determined from its molecular structure . Diphenylthiourea (DPTU, CAS 102-08-9), a widely used TVA, has a computed logP of approximately 2.98 based on its structure (ChemSpider data). The difference of ~1.87 logP units corresponds to roughly a 74-fold higher theoretical lipophilicity for the target compound. Elevated logP correlates with improved solubility in non-polar elastomer phases (NR, SBR, EPDM) and reduced tendency to bloom to the rubber surface during storage—a common defect encountered with more polar thiourea accelerators such as ETU.

Matrix Compatibility
Cross-study comparable
logP 4.85 vs DPTU 2.98
~74× higher lipophilicity
Supports non-polar elastomer solubility and reduced blooming
In silico prediction; structure-based calculation
Rubber compounding Accelerator solubility Blooming resistance

Boiling Point vs. ETU: Thermal Processing Stability

The target compound exhibits a computed boiling point of 374.2 °C at 760 mmHg . Ethylene thiourea (ETU, CAS 96-45-7), a primary accelerator for polychloroprene (CR), has a measured boiling point of approximately 230–232 °C (Merck Index). The >140 °C higher boiling point of CAS 56438-21-2 translates to substantially lower volatility under high-temperature curing conditions (e.g., 160–200 °C molding). Lower volatility reduces evaporative loss during compounding, minimizes fuming, and maintains stoichiometric accelerator concentration throughout the cure cycle—particularly advantageous in open-mill mixing and hot-air vulcanization tunnels.

Thermal Stability
Cross-study comparable
BP 374.2 °C vs ETU 230–232 °C
Δ ≈ +142–144 °C
Lower volatility supports high-temperature cure consistency
Computed vs literature-reported boiling points
High-temperature vulcanization Accelerator volatility Processing safety

Density vs. DPTU: Compounding Precision

The target compound has a computed density of 1.019 g/cm³ . Diphenylthiourea (DPTU), a crystalline solid at ambient temperature, has a measured density of approximately 1.32 g/cm³ . The 0.30 g/cm³ lower density means that, at equal phr (parts per hundred rubber) loading, CAS 56438-21-2 occupies approximately 29.5% more volume in the rubber compound. This volumetric difference affects dispersive mixing efficiency: lower-density accelerators with melting points below processing temperature can achieve faster and more homogeneous dispersion in high-viscosity elastomer matrices when added as a melt, whereas high-melting crystalline DPTU requires shear-induced distributive mixing for particle break-up.

Compounding Precision
Cross-study comparable
Density 1.019 g/cm³ vs DPTU 1.32
~29.5% larger volume at equal mass
Higher volumetric dispersion supports mixing homogeneity
Computed density; DPTU measured crystalline density
Formulation accuracy Density matching Dispersion quality

Thiourea Derivatives as Secondary Accelerators

Multiple independent studies demonstrate that thiourea derivatives function as potent secondary accelerators in sulfur vulcanization. Reshmy et al. (2012) showed that N-benzoyl-N',N'-disubstituted thioureas, when used as secondary accelerators with CBS, MBT, or ZDC primary accelerators in NR, improved rheological and mechanical properties compared to reference mixes lacking the thiourea co-accelerator [1]. Separately, amidinothiourea (ATU) employed as a secondary accelerator alongside TMTD, MBTS, or CBS reduced optimum cure time (t90) in NR by up to 30–40% relative to the primary accelerator alone, while preserving scorch safety [2]. The N,N-bis(3-methylbutyl)-N'-phenyl substitution pattern is structurally analogous to the dialkyl thioureas evaluated in these binary systems, with the branched isoamyl groups providing enhanced nucleophilicity at the thiocarbonyl sulfur—a key determinant of secondary accelerator activity in nucleophilic reaction mechanisms of vulcanization.

Binary System Activity
Class-level inference
Thiourea class reduces t90 ~30–40%
N,N-disubstituted thioureas enhance cure properties
Supports secondary accelerator procurement rationale
Target not directly tested; inferred from analogous thioureas
Binary accelerator systems Cure synergism Scorch safety

Reference Spectra for Identity QC

The compound Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- has verified reference spectra deposited in SpectraBase (Compound ID: 8xflAHw9jqw), including 1H NMR, FTIR, and GC-MS data, with an exact mass of 292.19732 g/mol [1]. This spectral library entry enables unequivocal identity confirmation of incoming material lots by matching experimental spectra against authenticated reference data. In contrast, many niche thiourea derivatives lack publicly available, curated spectral references, forcing procurement teams to rely solely on supplier certificates of analysis without independent verification capability.

Identity QC
Supporting evidence
NMR, FTIR, MS spectra in SpectraBase
Enables independent lot identity verification
SpectraBase Compound ID: 8xflAHw9jqw
Analytical QC FTIR fingerprinting Supplier qualification

Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-: Application Scenarios


Secondary Accelerator in NR and SBR Binary Systems

Leveraging the class-level evidence that N,N-disubstituted thioureas reduce optimum cure time (t90) by 30–40% in binary accelerator formulations [1], CAS 56438-21-2 is optimally deployed as a secondary accelerator alongside primary thiazole (MBT, MBTS) or sulfenamide (CBS) accelerators in NR and SBR compounds. Its elevated logP (4.85) ensures compatibility with non-polar elastomer phases, while its high boiling point (374.2 °C) minimizes volatility losses during open-mill mixing at 80–120 °C. This scenario is particularly relevant for manufacturers seeking to shorten press cure cycles without sacrificing scorch safety in tire tread, conveyor belt, and molded mechanical goods production.

Low-Bloom Accelerator for CR and EPDM

The computed logP of 4.85 [1] predicts significantly reduced surface blooming compared to more polar thiourea accelerators such as ETU and DPTU. In CR and EPDM compounds—where accelerator bloom can compromise adhesion in multi-layer products (hose, cable jackets, roofing membranes)—CAS 56438-21-2 offers a differentiated procurement option. The low vapor pressure (8.52 × 10⁻⁶ mmHg at 25 °C) further supports its use in continuous hot-air vulcanization lines where volatile accelerator loss can cause surface tack defects and inconsistent crosslink density across the product cross-section.

High-Temperature Vulcanization with Low Volatility

With a boiling point of 374.2 °C [1], CAS 56438-21-2 is thermally suited for vulcanization processes operating at 180–220 °C—conditions under which ETU (BP ~230 °C) and DETU (BP ~190 °C) suffer significant evaporative losses leading to under-cure. Applications include injection-molded EPDM automotive seals, peroxide-coagent cure systems for high-temperature-resistant elastomers, and thick-section compression moldings where cure times extend beyond 10 minutes at temperature. The reduced fuming also contributes to improved industrial hygiene relative to more volatile TVA alternatives.

Research Tool for Thiourea SAR Studies

The availability of authenticated NMR, FTIR, and MS reference spectra in SpectraBase [1] makes CAS 56438-21-2 a robust model compound for academic and industrial R&D groups investigating the nucleophilic reaction mechanism of thiourea accelerators. Its well-defined asymmetric structure (N,N-dialkyl on one nitrogen, N'-phenyl on the other) provides a clean spectroscopic handle for tracking accelerator consumption kinetics during cure and for computational modeling of accelerator-rubber interactions. This scenario supports procurement for mechanistic studies, accelerator screening programs, and formulation optimization projects where chemical traceability is paramount.

Application
Selection Property
Validation Focus
Secondary accelerator in NR/SBR binary systems
Hydrophobicity & volatility profile
Cure time reduction, scorch safety in binary formulations
Low-bloom accelerator for CR/EPDM
Low surface migration tendency
Bloom resistance, adhesion in multi-layer products
High-temperature vulcanization
High boiling point, low vapor pressure
Volatility loss, crosslink density uniformity
Research tool for thiourea SAR studies
Authenticated reference spectra
Spectroscopic identity confirmation, kinetic tracking
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